Potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide
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Overview
Description
Potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group imparts unique reactivity and stability to the compound, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide typically involves the reaction of a suitable boronic acid or boronate ester with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a solvent such as methanol. The general reaction scheme can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
In this case, the boronic acid or ester is reacted with potassium bifluoride to form the corresponding potassium trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to substitute the trifluoroborate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids or esters, while reduction produces borane derivatives. Substitution reactions result in the formation of various functionalized boron compounds.
Scientific Research Applications
Potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, donating its boron atom to form a new carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium isopropenyltrifluoroborate
- Potassium trifluoro(2-methyl-3-oxocyclohex-1-enyl)borate
- Potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)borate
Uniqueness
Potassium trifluoro(2-methyl-3-oxocyclohex-1-en-1-yl)boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of the 2-methyl-3-oxocyclohex-1-en-1-yl group provides additional functionalization possibilities, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
potassium;trifluoro-(2-methyl-3-oxocyclohexen-1-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BF3O.K/c1-5-6(8(9,10)11)3-2-4-7(5)12;/h2-4H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSYSCSQZLTLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=O)CCC1)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BF3KO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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